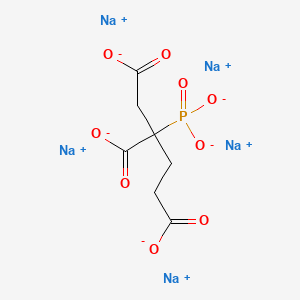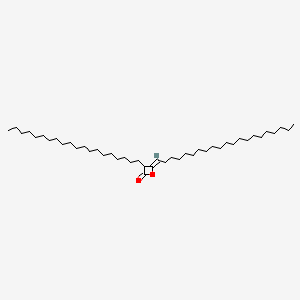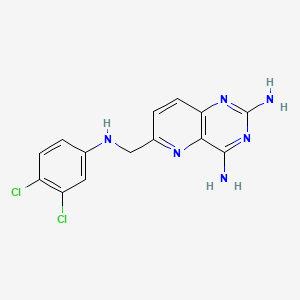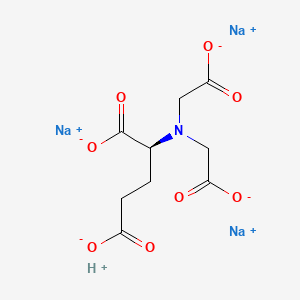
N-(5-Methyl-1-(2-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)-2-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-Methyl-1-(2-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)-2-nitrobenzamide is a complex organic compound that belongs to the class of benzisothiazole derivatives. This compound is characterized by its unique structure, which includes a benzisothiazole core substituted with nitrobenzoyl and nitrobenzamide groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methyl-1-(2-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)-2-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzisothiazole Core: The initial step involves the cyclization of appropriate starting materials to form the benzisothiazole core. This can be achieved through the reaction of o-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Nitrobenzoyl Group: The benzisothiazole core is then subjected to acylation with 2-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine to introduce the nitrobenzoyl group.
Formation of the Nitrobenzamide Group: Finally, the compound is treated with 2-nitrobenzoyl chloride and a suitable amine to form the nitrobenzamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
N-(5-Methyl-1-(2-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzisothiazole core can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzisothiazole derivatives.
科学研究应用
N-(5-Methyl-1-(2-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of N-(5-Methyl-1-(2-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzisothiazole core may also interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
N-(5-Methyl-1-(2-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)-2-nitrobenzamide: shares structural similarities with other benzisothiazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both nitrobenzoyl and nitrobenzamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
99523-83-8 |
|---|---|
分子式 |
C22H14N4O6S |
分子量 |
462.4 g/mol |
IUPAC 名称 |
N-[5-methyl-1-(2-nitrobenzoyl)-2,1-benzothiazol-3-ylidene]-2-nitrobenzamide |
InChI |
InChI=1S/C22H14N4O6S/c1-13-10-11-17-16(12-13)21(23-20(27)14-6-2-4-8-18(14)25(29)30)33-24(17)22(28)15-7-3-5-9-19(15)26(31)32/h2-12H,1H3 |
InChI 键 |
PXTXXIDTXYNAIK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)N(SC2=NC(=O)C3=CC=CC=C3[N+](=O)[O-])C(=O)C4=CC=CC=C4[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(2,5-Dihydro-2-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol](/img/structure/B12674685.png)
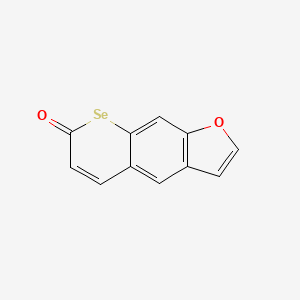


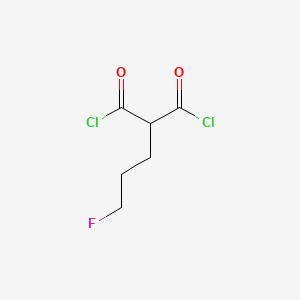
![1-[[Methyl(1-oxooctadecyl)amino]methyl]pyridinium chloride](/img/structure/B12674721.png)
